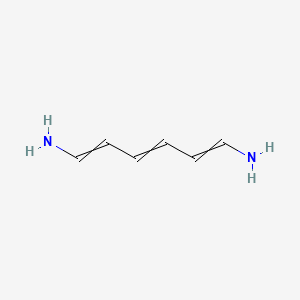
Hexa-1,3,5-triene-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-1,3,5-triene-1,6-diamine is an organic compound characterized by a conjugated system of three double bonds and two amine groups at the terminal positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexa-1,3,5-triene-1,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,5-hexatriene, which can be obtained through the dehydrohalogenation of 1,5-dibromo-3-pentene.
Amination Reaction: The 1,3,5-hexatriene is then subjected to an amination reaction using ammonia or primary amines under catalytic conditions to introduce the amine groups at the terminal positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst, such as palladium on carbon, to facilitate the hydrogenation of 1,3,5-hexatriene in the presence of ammonia.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Hexa-1,3,5-triene-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield saturated amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation Products: Imines or oxides.
Reduction Products: Saturated amines.
Substitution Products: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Hexa-1,3,5-triene-1,6-diamine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of conjugated polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds and pharmaceuticals.
Biological Studies: Utilized in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism by which Hexa-1,3,5-triene-1,6-diamine exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The conjugated system allows for electron delocalization, which can influence redox reactions and signal transduction pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Hexa-1,3,5-triene: Lacks the amine groups, making it less reactive in certain chemical reactions.
Hexa-1,3,5-triene-1,6-diol: Contains hydroxyl groups instead of amine groups, leading to different reactivity and applications.
1,3,5-Hexatriene-1,6-dicarboxylic acid:
Uniqueness: Hexa-1,3,5-triene-1,6-diamine is unique due to the presence of both a conjugated system and terminal amine groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
144489-43-0 |
|---|---|
Molekularformel |
C6H10N2 |
Molekulargewicht |
110.16 g/mol |
IUPAC-Name |
hexa-1,3,5-triene-1,6-diamine |
InChI |
InChI=1S/C6H10N2/c7-5-3-1-2-4-6-8/h1-6H,7-8H2 |
InChI-Schlüssel |
UATXTPKGBXKREO-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC=CN)C=CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
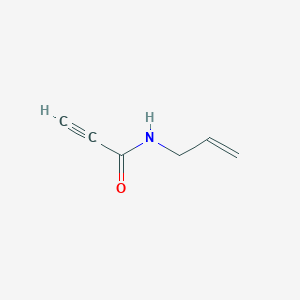

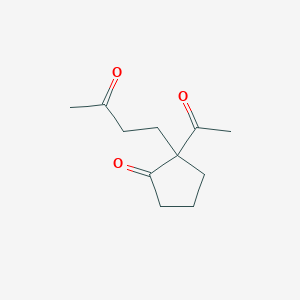

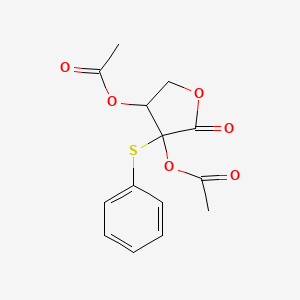
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
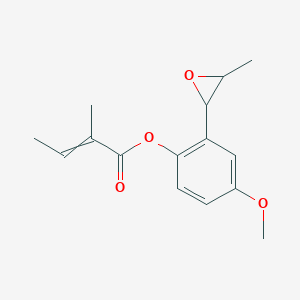


![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)
